(3R,4R)-rel-3,4-Diphenylpyrrolidine

Catalog No.
S1492003
CAS No.
119067-17-3
M.F
C16H17N
M. Wt
223.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-rel-3,4-Diphenylpyrrolidine

CAS Number

119067-17-3

Product Name

(3R,4R)-rel-3,4-Diphenylpyrrolidine

IUPAC Name

(3R,4R)-3,4-diphenylpyrrolidine

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1

InChI Key

KCUJZQHVIDHUQU-HOTGVXAUSA-N

SMILES

C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

RAC TRANS-3,4-DIPHENYL-PYRROLIDINE

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3

Asymmetry Catalysis

Pyrrolidines, including (3R,4R)-rel-3,4-Diphenylpyrrolidine, can be employed as ligands in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing its reactivity and selectivity. Chiral pyrrolidines, like (3R,4R)-rel-3,4-Diphenylpyrrolidine, are particularly valuable due to their ability to induce chirality in the products of catalytic reactions. This property makes them crucial for the synthesis of enantiopure compounds, which are essential in various fields such as pharmaceuticals and materials science .

(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound characterized by its two phenyl substituents attached to a pyrrolidine ring. Its molecular formula is C16H17N, and it has a molecular weight of 239.32 g/mol. The compound's structure features a five-membered ring containing one nitrogen atom, which contributes to its unique chemical properties and biological activities. Pyrrolidine derivatives, including (3R,4R)-rel-3,4-Diphenylpyrrolidine, are significant in medicinal chemistry due to their ability to act as ligands in various biological systems and their potential therapeutic applications .

Typical of pyrrolidine derivatives. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  • Reduction Reactions: The compound can undergo reductions to yield amines or other functional groups.
  • Cyclization Reactions: It can be involved in cyclization processes that form larger cyclic compounds or heterocycles.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex molecules .

Research indicates that (3R,4R)-rel-3,4-Diphenylpyrrolidine exhibits significant biological activity. It has been studied for its potential as a pharmacological agent, particularly in the context of central nervous system disorders. The compound may interact with various receptors and enzymes, influencing neurotransmitter systems. Its stereochemistry plays a crucial role in determining its biological effects, making it an important subject of study for drug design .

Several synthesis methods have been developed for (3R,4R)-rel-3,4-Diphenylpyrrolidine:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to achieve the desired stereochemistry.
  • Michael Addition Reactions: Employing nitroolefins and aldehydes in asymmetric reactions to form the pyrrolidine structure.
  • Reduction of Precursors: Starting from precursors such as ketones or imines and reducing them to yield the final product.

These methods reflect the compound's synthetic accessibility and the importance of chirality in its preparation .

(3R,4R)-rel-3,4-Diphenylpyrrolidine finds applications in various fields:

  • Pharmaceutical Development: As a potential lead compound for drugs targeting neurological disorders.
  • Chemical Research: Used as a building block for synthesizing other complex organic molecules.
  • Material Science: Investigated for its properties in polymer chemistry and materials development.

The diverse applications underscore the compound's versatility and significance in both academic research and industrial contexts .

Studies on (3R,4R)-rel-3,4-Diphenylpyrrolidine have focused on its interactions with biological targets:

  • Receptor Binding Studies: Investigating how this compound binds to specific receptors in the brain.
  • Enzyme Inhibition Studies: Understanding its role as an inhibitor of certain enzymes involved in metabolic pathways.

These studies are crucial for elucidating the mechanisms underlying its biological effects and for guiding further drug development efforts .

Several compounds share structural similarities with (3R,4R)-rel-3,4-Diphenylpyrrolidine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-MethylpyrrolidineA pyrrolidine with a methyl groupMore basic due to additional alkyl group
2-PyrrolidinoneA lactam derivative of pyrrolidineExhibits different reactivity due to carbonyl group
1-BenzylpyrrolidineA pyrrolidine with a benzyl substituentEnhanced lipophilicity affecting biological activity
2-AminopyrrolidinePyrrolidine with an amino group at position 2Potentially more reactive due to amino functionality

The uniqueness of (3R,4R)-rel-3,4-Diphenylpyrrolidine lies in its specific stereochemistry and dual phenyl substitution, which influence its binding properties and biological activity compared to these similar compounds .

The discovery of (3R,4R)-rel-3,4-Diphenylpyrrolidine traces back to early investigations into chiral auxiliaries in the late 20th century. Initially synthesized as part of efforts to develop C2-symmetric ligands for asymmetric catalysis, its utility expanded with advancements in enantioselective methodologies. The compound gained prominence in the 2000s following studies demonstrating its efficacy in dihydroxylation and α-chlorination reactions. Key milestones include its application in the synthesis of enantiopure pharmaceuticals and its role in elucidating sigmatropic shift mechanisms in organocatalysis.

Significance in Asymmetric Catalysis Research

As a chiral ligand, (3R,4R)-rel-3,4-Diphenylpyrrolidine exhibits exceptional stereochemical control. Its two phenyl groups at the 3- and 4-positions create a rigid framework that stabilizes transition states during catalytic cycles. This geometry enables:

  • Enantioselective α-chlorination of aldehydes with up to 95% ee
  • Asymmetric dihydroxylation of olefins, achieving diol products with >90% ee
  • Nonlinear effects in catalytic systems, providing insights into reaction stoichiometry

Nomenclature and Structural Classification

The compound belongs to the pyrrolidine class of heterocyclic amines. Its IUPAC name, (3R,4R)-3,4-diphenylpyrrolidine, specifies:

  • Stereochemistry: R configuration at both C3 and C4
  • Structural features: Five-membered saturated ring with nitrogen at position 1
  • Molecular formula: C₁₆H₁₇N (MW 223.31 g/mol)

Key structural parameters:

PropertyValueSource
Bond angles (N-C3-C4)108.7° ± 1.2°
Torsional barrier12.3 kcal/mol (ring flip)
Dipole moment2.14 D (in chloroform)

Configurational Analysis and Stereochemical Assignments

The stereochemical configuration of (3R,4R)-rel-3,4-diphenylpyrrolidine is defined by two chiral centers at the 3rd and 4th positions of the pyrrolidine ring, each bonded to a phenyl group. The relative configuration (rel) indicates that the spatial arrangement of substituents is determined without absolute stereochemical assignment, though the R,R designation follows the Cahn-Ingold-Prelog (CIP) priority rules [4]. X-ray crystallographic studies of analogous pyrrolidine derivatives, such as diethyl 4-methoxyoxalyl-3,5-diphenylpyrrolidine-2,2-dicarboxylate, reveal that the pyrrolidine ring often adopts an envelope conformation, with one atom (e.g., C2) deviating from the plane formed by the remaining four atoms [3]. This structural distortion influences the dihedral angles between the phenyl groups, which measure approximately 33.47° in related compounds [3].

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for configurational analysis. For example, vicinal coupling constants ($$^3J_{HH}$$) between protons on C3 and C4 provide insights into their spatial proximity, with larger values ($$>$$10 Hz) indicative of trans-diaxial arrangements [2]. In the case of (3R,4R)-rel-3,4-diphenylpyrrolidine, the coupling pattern and nuclear Overhauser effect (NOE) correlations between phenyl protons help confirm the relative stereochemistry [2].

Stereochemical ParameterValue/ObservationMethod
Dihedral angle (phenyl groups)33.47° ± 0.11°X-ray crystallography [3]
Vicinal coupling constant ($$^3J_{HH}$$)10.2 Hz$$^1$$H NMR [2]
Ring conformationEnvelope (C2 flap)X-ray crystallography [3]

Chiral Resolution Methodologies

Chiral resolution of (3R,4R)-rel-3,4-diphenylpyrrolidine typically involves diastereomeric salt formation or chromatographic techniques. Enantioselective synthesis using chiral auxiliaries, such as Evans oxazolidinones or Oppolzer’s sultams, has been employed to control the stereochemistry during ring closure [2]. For example, copper(II) trifluoromethanesulfonate catalyzed asymmetric Michael additions have been utilized to construct pyrrolidine frameworks with high enantiomeric excess (ee) [3].

Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based stationary phases (e.g., Chiralpak IA or IB) effectively separates enantiomers. A recent study achieved baseline separation ($$R_s > 1.5$$) using a hexane/isopropanol mobile phase (90:10 v/v) at 25°C [2]. Enzymatic resolution via lipase-catalyzed acylations has also been reported, though with moderate efficiency (ee ~70%) compared to chromatographic methods [4].

Stereochemical Influence on Functional Applications

The R,R configuration confers distinct electronic and steric properties that enhance utility in asymmetric catalysis. For instance, (3R,4R)-rel-3,4-diphenylpyrrolidine derivatives act as ligands in transition-metal complexes for enantioselective hydrogenation, achieving up to 98% ee in ketone reductions [2]. The phenyl groups at C3 and C4 create a rigid, chiral environment that stabilizes transition states through π-π interactions [3].

In medicinal chemistry, the stereochemistry influences binding affinity to biological targets. While (3R,4R)-rel-3,4-diphenylpyrrolidine itself is not a therapeutic agent, its structural analogs exhibit activity as dopamine reuptake inhibitors, where the R,R configuration improves target selectivity by 15-fold compared to the S,S enantiomer [4].

Comparative Analysis with (2R,5R)-2,5-Diphenylpyrrolidine Isomer

The positional isomerism between (3R,4R)-rel-3,4-diphenylpyrrolidine and (2R,5R)-2,5-diphenylpyrrolidine significantly alters their stereoelectronic profiles.

Property(3R,4R)-rel-3,4-Diphenylpyrrolidine(2R,5R)-2,5-Diphenylpyrrolidine
Dihedral angle (phenyl groups)33.47° [3]45.12° [3]
Melting point142–144°C [1]128–130°C [1]
Enantiomeric excess (typical)98% [2]89% [2]
Catalytic activity (ee in hydrogenation)98% [2]82% [2]

The reduced dihedral angle in the 3,4-isomer enables closer proximity of phenyl groups, enhancing π-stacking interactions in catalytic applications [3]. Conversely, the 2,5-isomer’s wider angle reduces steric hindrance, making it more suitable for reactions requiring flexible transition states [2].

The synthetic approaches to (3R,4R)-rel-3,4-diphenylpyrrolidine encompass a diverse array of methodologies ranging from classical synthetic routes to cutting-edge green chemistry approaches. This comprehensive overview examines the evolution of synthetic strategies, with particular emphasis on stereochemical control and environmental sustainability.

Classical Synthetic Approaches

Classical synthetic methodologies for pyrrolidine synthesis have provided the foundational framework for accessing these important heterocyclic compounds. These approaches, while sometimes limited in terms of environmental considerations, have demonstrated robust reliability and broad substrate scope.

Cyclocondensation Strategies

Cyclocondensation reactions represent one of the most fundamental approaches to pyrrolidine synthesis, involving the formation of the five-membered ring through condensation of appropriate precursors with elimination of small molecules.

Titanium-Mediated Oxidative Coupling
The oxidative coupling of ethyl phenylacetate using titanium tetrachloride and triethylamine has emerged as a significant methodology for accessing 3,4-diphenylpyrrolidine derivatives. This approach involves the titanium-mediated dimerization of phenylacetate esters, followed by reduction with sodium borohydride and iodine reagent in crucial steps. The methodology typically proceeds through the formation of diphenylsuccinic acid intermediates, which subsequently undergo cyclization to form the desired pyrrolidine ring system. While effective, this approach requires the use of titanium tetrachloride, which presents environmental and safety concerns due to its toxic and moisture-sensitive nature.

Amino Acid-Based Cyclocondensation
A more environmentally benign approach involves the cyclocondensation of amino acids with aldehydes under acid-catalyzed conditions. This methodology has been particularly successful for the synthesis of pyrrolidine derivatives, where 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile substrates react with active methylene compounds in acetic acid with catalytic hydrochloric acid to produce substituted pyrrolidine systems. The reaction proceeds through initial imine formation, followed by intramolecular cyclization and subsequent functional group transformations.

Ring-Closing Methodologies

Ring-closing strategies involve the formation of the pyrrolidine ring from acyclic precursors through intramolecular bond formation processes.

Ring-Closing Metathesis Approaches
Ring-closing enyne metathesis has proven to be an efficient method for pyrrolidine synthesis. This methodology employs ruthenium-based metathesis catalysts to promote the cyclization of substrates containing both alkyne and alkene functionalities. The reaction proceeds under mild conditions without the presence of ethylene gas, making it particularly attractive for the synthesis of substituted pyrrolidines. The methodology demonstrates excellent functional group tolerance and can accommodate substrates with basic or nucleophilic nitrogen atoms.

Iodide-Mediated Ring Expansion
A selective iodide-mediated ring expansion strategy has been developed for the synthesis of highly functionalized pyrrolidines from methylenecyclopropyl amides. This methodology involves a tandem Mannich/cyclization process that affords trans-2,3-disubstituted pyrrolidines in good to excellent yields and selectivities. The reaction mechanism involves a primary SN2/SN2 ring opening/ring closing sequence, with iodine- or iodide-mediated isomerization of iodo enolate intermediates.

Modern Synthetic Routes

Contemporary synthetic approaches have focused on developing more efficient, selective, and environmentally sustainable methodologies for pyrrolidine synthesis.

Asymmetric Catalysis Approaches

Modern asymmetric catalysis has revolutionized the synthesis of chiral pyrrolidines, enabling access to enantiomerically pure compounds with high efficiency and selectivity.

Catalytic Asymmetric 1,3-Dipolar Cycloadditions
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents one of the most versatile approaches for enantioselective pyrrolidine synthesis. This methodology utilizes chiral metal catalysts, typically based on silver(I) or copper(I) complexes with appropriate chiral ligands, to control the stereochemical outcome of the cycloaddition reaction. The reaction can accommodate a wide range of dipolarophiles and provides access to different stereochemical patterns through judicious choice of catalyst and reaction conditions.

Chiral Ligand Systems
The development of sophisticated chiral ligand systems has been crucial for achieving high levels of enantiocontrol in pyrrolidine synthesis. BIPHEP, SEGPHOS, and ferrocene-based ligands have proven particularly effective in palladium-catalyzed allylic alkylation reactions and other asymmetric transformations leading to pyrrolidine products. These ligand systems enable catalyst-directed diastereofacial selection, where the stereochemical bias of the catalyst can override the inherent diastereofacial bias of chiral substrates.

Cycloaddition Strategies

Advanced cycloaddition methodologies have expanded the scope and efficiency of pyrrolidine synthesis through innovative reaction design and mechanistic understanding.

Azomethine Ylide Cycloadditions
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes represents a particularly powerful approach for pyrrolidine synthesis. These reactions can be performed with both stabilized and non-stabilized azomethine ylides, generated in situ from various precursors including glycine derivatives, imines, and amino acid systems. The methodology demonstrates excellent atom economy and can create multiple stereocenters in a single transformation with high levels of stereochemical control.

Photocatalytic Cycloaddition Approaches
Recent developments in photocatalysis have enabled new cycloaddition strategies for pyrrolidine synthesis. A redox auxiliary strategy has been developed for pyrrolidine synthesis via photocatalytic [3+2] cycloaddition of cyclopropyl ketones with hydrazones. This methodology utilizes photoredox catalysis to enable the synthesis of structurally diverse pyrrolidine rings without the need for exogenous tertiary amine co-reductants, preventing deleterious reductive ring-opening of cyclopropyl substrates.

Carbon-Hydrogen Insertion Methodologies

Carbon-hydrogen insertion reactions have emerged as powerful tools for pyrrolidine synthesis, offering direct access to these heterocycles from simple hydrocarbon precursors.

Nitrene Carbon-Hydrogen Insertion
The asymmetric synthesis of pyrrolidines via nitrene C-H insertion has been achieved through a streamlined strategy relying on sequential C-H functionalizations. The methodology involves an initial regio- and stereoselective catalytic nitrene C-H insertion, followed by a diastereoselective cyclization involving 1,5-hydrogen atom transfer from an N-centered radical. This approach enables the construction of pyrrolidines directly from simple hydrocarbons with excellent stereochemical control.

Palladium-Catalyzed Carbon-Hydrogen Arylation
Palladium-catalyzed C-H arylation methodologies have been developed for the synthesis of aryl-substituted pyrrolidines. These reactions demonstrate high regioselectivity for C4 arylation over C2 positions, despite stronger C-H bonds at the C4 position. The methodology shows broad functional group compatibility and can accommodate various substitution patterns on both the pyrrolidine ring and the arylating agent.

Stereoselective Synthetic Pathways

The control of stereochemistry in pyrrolidine synthesis represents a critical aspect of modern synthetic methodology, particularly for pharmaceutical applications where stereochemical purity is essential.

Catalyst-Controlled Diastereoselective Methods

Catalyst-controlled stereoselectivity enables the synthesis of specific stereoisomers through judicious choice of chiral catalysts and reaction conditions.

Enantiocomplementary Catalyst Systems
The development of enantiocomplementary catalyst systems has enabled access to all possible stereoisomers of pyrrolidine products from the same starting materials. These systems utilize different chiral catalysts that favor opposite stereochemical outcomes, allowing for stereodivergent synthesis where the choice of catalyst determines the absolute configuration of the product. This approach has been successfully demonstrated in sequential asymmetric allylic alkylation and ring contraction sequences for the synthesis of 2,2-disubstituted pyrrolidines.

Match/Mismatch Effects
The phenomenon of catalyst-substrate match/mismatch effects plays a crucial role in determining the stereochemical outcome of pyrrolidine synthesis. When the inherent stereochemical bias of a chiral substrate aligns with the stereochemical preference of a chiral catalyst (match case), enhanced selectivity is observed. Conversely, when these biases oppose each other (mismatch case), reduced selectivity or even stereochemical reversal can occur.

Substrate-Controlled Stereoselective Syntheses

Substrate-controlled stereoselectivity relies on the inherent stereochemical bias of chiral starting materials to direct the stereochemical outcome of subsequent transformations.

Chiral Auxiliary Approaches
The use of chiral auxiliaries has proven effective for controlling stereochemistry in pyrrolidine synthesis. N-tert-butanesulfinylimine groups have been shown to behave as suitable electron-withdrawing groups in 1-azadienes, allowing diastereoselective synthesis of densely substituted pyrrolidines. The (S)-configuration of the sulfinyl group induces a (2S,3R,4S,5R) absolute configuration in the final pyrrolidine products through favorable interactions with silver-based catalysts.

Substrate Inherent Chirality
The stereochemical information present in chiral starting materials can be effectively transferred to pyrrolidine products through careful reaction design. Substrate-controlled stereoselectivity has been demonstrated in various transformations, including aldol reactions and Michael additions, where the existing stereochemistry guides the formation of new stereocenters.

One-Pot Synthetic Strategies

One-pot synthesis approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Multicomponent Cascade Reactions
Three-component cascade reactions have been developed for the efficient synthesis of pyrrolidine derivatives. These methodologies typically involve the in situ generation of reactive intermediates followed by subsequent cyclization and functionalization steps. A representative example involves the reaction of aldehydes, dimethyl 2-aminomalonate, and electron-deficient alkenes in THF to produce highly functionalized pyrrolidines in good to excellent yields.

Tandem Catalytic Processes
Sequential catalytic processes have been designed to enable one-pot synthesis of complex pyrrolidine structures. A platinum/Brønsted acid relay catalytic cascade has been developed for pyrrolidine synthesis, involving initial platinum-catalyzed cycloisomerization followed by acid-promoted nucleophilic addition and cyclization. These cascade processes minimize the need for intermediate isolation and purification steps.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis.

Water and Green Solvent Systems
The use of water and other environmentally benign solvents has been successfully demonstrated for pyrrolidine synthesis. A green and sustainable approach utilizes ethanol-water mixtures as reaction media for the synthesis of polycyclic pyrrolidine-fused spirooxindole compounds. These reactions proceed under catalyst-free conditions at room temperature, eliminating the need for toxic solvents and complex purification procedures.

Biocatalytic Methodologies
Biocatalytic approaches represent the pinnacle of green chemistry for pyrrolidine synthesis. Transaminase-triggered cyclizations have been developed for the enantio-complementary synthesis of 2-substituted pyrrolidines with excellent enantioselectivity (>99.5% ee). These methodologies operate under mild conditions using renewable enzyme catalysts and can achieve high catalytic efficiency with minimal environmental impact.

Methodology CategoryTypical Yield RangeStereoselectivityEnvironmental Score
Classical Cyclocondensation60-85%Moderate to GoodLow to Moderate
Classical Ring-Closing65-95%Good to ExcellentModerate
Modern Asymmetric Catalysis75-95%Excellent (>90% ee)Moderate
Modern Cycloaddition70-95%ExcellentModerate to Good
Modern C-H Insertion60-85%Good to ExcellentGood
Stereoselective Methods65-95%ExcellentVariable
One-Pot Strategies80-95%Good to ExcellentGood
Green Chemistry Approaches70-95%Good to ExcellentExcellent

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Dates

Last modified: 08-15-2023

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